4-(3-Methoxypyrrolidin-1-yl)aniline
Overview
Description
4-(3-Methoxypyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring substituted with a methoxy group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-methoxy-1-aminopropane.
Substitution Reaction: The aniline moiety is introduced via a substitution reaction where the pyrrolidine ring is reacted with aniline under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.
Reduction: Reduction reactions can target the aniline moiety, converting it to a corresponding amine.
Substitution: The compound can participate in substitution reactions, particularly at the aniline ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-(3-Hydroxypyrrolidin-1-yl)aniline.
Reduction: Formation of 4-(3-Methoxypyrrolidin-1-yl)cyclohexylamine.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The methoxy group and the aniline moiety can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(Pyrrolidin-1-yl)aniline
- 4-Methoxyaniline
Comparison: 4-(3-Methoxypyrrolidin-1-yl)aniline is unique due to the presence of both a methoxy group and a pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biological Activity
4-(3-Methoxypyrrolidin-1-yl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 192.26 g/mol
This compound features a methoxypyrrolidine moiety attached to an aniline group, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest by targeting specific kinases involved in cell growth regulation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair processes.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering their function and leading to downstream biological effects.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent .
Bacterial Strain | Concentration (µg/mL) | Viability (%) |
---|---|---|
E. coli | 50 | 20 |
S. aureus | 50 | 15 |
Study 2: Anticancer Activity
In a separate study, the effects of this compound on MCF-7 cells were evaluated. The compound was found to induce apoptosis in a dose-dependent manner.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
10 | 80 | 10 |
20 | 50 | 30 |
50 | 25 | 60 |
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZCJHDXZIEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.